Bis-aminooxy-PEG10
Description
Properties
Molecular Formula |
C22H48N2O12 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C22H48N2O12/c23-35-21-19-33-17-15-31-13-11-29-9-7-27-5-3-25-1-2-26-4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-24/h1-24H2 |
InChI Key |
YVWYHEIBQRXHII-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCON)OCCOCCOCCOCCOCCON |
Origin of Product |
United States |
Overview of Polyethylene Glycol Peg Architectures in Contemporary Chemical Biology and Materials Science
Polyethylene (B3416737) Glycol (PEG) is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com Its prominence in biomedical and chemical fields stems from a unique combination of properties, including high water solubility, biocompatibility, low immunogenicity, and flexibility. chempep.combiochempeg.combiochempeg.com These characteristics make PEG an ideal modifier for biological molecules and materials, a process broadly known as PEGylation. PEGylation can enhance the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation time in the bloodstream while reducing immunogenic responses. creativepegworks.combiochempeg.comnih.gov
Linear PEGs: The simplest form, often used for PEGylation and bioconjugation. sigmaaldrich.com
Branched or Y-shaped PEGs: These structures can offer improved stability in vivo. sigmaaldrich.com
Multi-arm PEGs: With four, six, or eight arms, these are frequently used to create crosslinked hydrogel networks for applications in tissue engineering and drug delivery. sigmaaldrich.com
Fundamental Role of Aminooxy Functionality in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgrsc.orgnih.gov These reactions rely on pairs of mutually reactive functional groups that are abiotic, meaning they are not naturally present in biological systems. acs.org This unique selectivity allows for the precise chemical modification of biomolecules in their natural environment. nih.gov
One of the cornerstone reactions in bioorthogonal chemistry is oxime ligation. nih.govrsc.org This reaction involves the chemoselective condensation of an aminooxy group (-ONH2) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. rsc.orgnih.govnih.gov The aminooxy group, as a potent α-effect nucleophile, reacts specifically with aldehydes and ketones under mild, physiological conditions (aqueous environment, neutral pH), without cross-reacting with other abundant biological functional groups like amines or thiols. nih.govnih.govnih.gov
Key features of the aminooxy functionality and oxime ligation include:
High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups. nih.govrsc.org
Stable Product: The resulting oxime linkage is robust and hydrolytically stable. nih.govbiosyn.com
Mild Reaction Conditions: The ligation can be performed in aqueous media, often at or near neutral pH, which is crucial for applications involving sensitive biomolecules. nih.govresearchgate.net
Catalysis: The reaction rate can be significantly enhanced by nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), allowing for rapid conjugation even at low reactant concentrations. nih.govnih.govresearchgate.net
This chemistry provides a powerful tool for site-specific labeling of proteins, conjugating peptides, modifying nucleic acids, and assembling complex bioconjugates. researchgate.netrsc.org
Rationale for Employing Bis Aminooxy Peg10 As a Homobifunctional Linker and Scaffolding Element
Advanced Synthetic Pathways for this compound
The synthesis of this compound involves a multi-step process that begins with the appropriate precursor molecules and culminates in the purification of the final product.
The synthesis typically starts with a PEG diol of the desired length, in this case, a ten-unit PEG. The terminal hydroxyl groups of the PEG diol are then functionalized to introduce a reactive group that can be converted to the aminooxy moiety. A common strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, such as tosylates or mesylates, by reacting the PEG diol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.
Alternatively, a Williamson ether synthesis approach can be employed where the PEG diol is deprotonated with a strong base to form a dialkoxide, which then reacts with a protected aminooxy-containing electrophile. beilstein-journals.org Another method involves the use of bifunctional precursors that can react with the terminal groups of the PEG chain. mdpi.comarkat-usa.org For instance, a precursor containing a protected aminooxy group and a reactive functional group can be used. researchgate.net The choice of precursor and functionalization strategy often depends on the desired purity, yield, and scalability of the synthesis. beilstein-journals.org
While the direct use of a PEG10 diol is common, longer PEG chains can be constructed through stepwise elongation methods. beilstein-journals.org These methods involve the sequential addition of ethylene oxide units or protected PEG monomers to a growing chain. This approach allows for precise control over the length and dispersity of the PEG polymer. beilstein-journals.org
Once the PEG backbone of the desired length is obtained and functionalized with appropriate leaving groups, the terminal aminooxy groups are introduced. A widely used method is the reaction of the functionalized PEG with N-hydroxyphthalimide followed by hydrazinolysis to release the free aminooxy group. nih.gov The high reactivity of the aminooxy group necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. rsc.orgunivie.ac.atrsc.org Common protecting groups for the aminooxy moiety include the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups. rsc.org
Purification of this compound is crucial to remove unreacted reagents, byproducts, and PEG chains of incorrect lengths. Several chromatographic techniques are employed for this purpose. researchgate.net
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius, making it effective for removing low molecular weight impurities and unreacted PEG precursors. chromatographyonline.com
Ion Exchange Chromatography (IEX): IEX can be used to separate PEG derivatives based on charge differences, which can be introduced by the terminal functional groups.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying PEG derivatives with high resolution, separating based on hydrophobicity. tandfonline.com
Other Techniques: Non-chromatographic methods such as precipitation, dialysis, and membrane filtration can also be utilized, particularly for initial purification steps. acs.org
The choice of purification method depends on the scale of the synthesis and the required purity of the final product. springernature.com
Spectroscopic and Chromatographic Confirmation of this compound Structure and Purity
A combination of spectroscopic and chromatographic methods is used to confirm the structure and assess the purity of the synthesized this compound.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the presence of the repeating ethylene glycol units and terminal aminooxy groups. researchgate.net | ¹H NMR would show characteristic peaks for the PEG backbone protons and the protons of the -ONH₂ groups. ¹³C NMR would confirm the carbon skeleton. rsc.org |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. louisville.eduscirp.org | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. scirp.org | The FTIR spectrum would show characteristic absorption bands for the C-O-C ether linkages of the PEG chain and the N-H and N-O stretching vibrations of the aminooxy groups. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. tandfonline.com | A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time can also be used for identification. |
| Size Exclusion Chromatography (SEC) | To determine the molecular weight distribution (polydispersity) of the PEG chains. chromatographyonline.com | A narrow peak indicates a monodisperse or narrowly dispersed sample, which is desirable for many applications. |
These analytical techniques provide a comprehensive characterization of this compound, ensuring its suitability for subsequent applications. unige.chnih.gov
Chemical Reactivity Profile of the Aminooxy Moiety in this compound
The chemical reactivity of this compound is dominated by the nucleophilic character of its terminal aminooxy groups. broadpharm.com These groups react specifically and efficiently with aldehydes and ketones to form stable oxime bonds. rsc.orgprecisepeg.com
The reaction between an aminooxy group and a carbonyl group, known as oxime ligation, is a cornerstone of bioconjugation chemistry due to its high chemoselectivity and the stability of the resulting oxime bond. rsc.orgprecisepeg.com
The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The rate of this reaction is pH-dependent, with optimal rates typically observed in a slightly acidic pH range (pH 4-5). researchgate.net Under these conditions, the carbonyl group is sufficiently protonated to enhance its electrophilicity, while a significant portion of the aminooxy groups remain unprotonated and thus nucleophilic. ku.edu The pKa of the aminooxy group is lower than that of a typical primary amine, making it a better nucleophile at lower pH. ku.edu
Catalysis of Oxime Ligation:
To accelerate the reaction, especially at neutral pH, catalysts are often employed. researchgate.netdiva-portal.org Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), are effective nucleophilic catalysts. rsc.orgresearchgate.netacs.org The proposed mechanism for aniline catalysis involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group. rsc.org
The reaction kinetics can be monitored using various techniques, including ¹H NMR and UV-Vis spectroscopy. diva-portal.org The rate of oxime formation is influenced by several factors, including the concentration of reactants, pH, temperature, and the presence and concentration of a catalyst. diva-portal.orgresearchgate.netnih.gov Studies have shown that the use of catalysts like p-phenylenediamine can lead to a significant increase in the rate of oxime ligation, enabling efficient conjugation even at low reactant concentrations. researchgate.netacs.org
The table below summarizes the effect of different catalysts on the kinetics of oxime ligation.
| Catalyst | pH | Effect on Reaction Rate | Key Findings |
| None | 7 | Slow | The uncatalyzed reaction at neutral pH is often too slow for practical applications. researchgate.net |
| Aniline | 4-7 | Moderate acceleration | Aniline is a commonly used catalyst that enhances the reaction rate, particularly at slightly acidic pH. rsc.orgdiva-portal.org |
| p-Phenylenediamine | 4-7 | Significant acceleration | p-Phenylenediamine is a highly effective catalyst, providing a substantial rate increase even at neutral pH and low concentrations. researchgate.netacs.org |
| Carboxylate | Physiological pH | Catalytic effect observed | Carboxylate ions have been shown to catalyze oxime formation under physiological conditions. diva-portal.org |
The ability to tune the reaction kinetics through pH control and catalysis makes oxime ligation with this compound a versatile and powerful tool for creating well-defined bioconjugates and materials. rsc.org
Influence of pH on this compound Reactivity and Oxime Bond Formation
The rate of oxime bond formation involving this compound is highly dependent on the pH of the reaction environment. The reaction mechanism involves a rate-determining dehydration of a hemiaminal intermediate, which is catalyzed by acid. nih.gov Consequently, the reaction is generally accelerated under slightly acidic conditions.
Research has demonstrated that for hydrogel formation using PEG-based materials cross-linked via oxime bonds, the gelation time is significantly influenced by pH. For instance, in a system utilizing a four-armed aminooxy-PEG and a four-armed ketone-PEG, gelation occurred rapidly at acidic pH values, while proceeding much more slowly at neutral and physiological pH. nih.gov At a pH of 4.0-4.5, gelation was observed in as little as 30 minutes. nih.gov In contrast, at a physiological pH of 7.4, the gelation time extended to over 50 hours. nih.gov This pH-dependent reactivity allows for the tuning of reaction kinetics for specific applications. While a pH of approximately 4.5 is often optimal for rapid oxime ligation, many biological applications necessitate that the reaction proceeds efficiently under the milder conditions of neutral pH (around 7.0-7.4). nih.govnih.gov
The pH not only affects the rate of oxime bond formation but also its stability and the dynamics of the equilibrium. The oxime linkage is generally stable under physiological and mildly acidic conditions but can be susceptible to hydrolysis at very low pH. rsc.org Studies on model systems have quantified the effect of pH on both the forward rate constant (formation) and the reverse rate constant (hydrolysis) of oxime bonds, highlighting the delicate balance required for controlled reactivity. chemrxiv.org For example, in one study, the rate of hydrogel formation was dramatically decreased from 5 minutes at pH 6.0 to 30 minutes at pH 7.2. rsc.org
Table 1: Effect of pH on Gelation Time in Oxime Ligation
| pH | Gelation Time |
| 4.0 - 4.5 | 30 minutes |
| 5.0 | Overnight |
| 6.0 | 5 minutes |
| 7.2 | 30 minutes |
| 7.4 | 50.3 hours |
This table presents compiled data on the effect of pH on the gelation time of PEG-based hydrogels forming through oxime ligation. Data is sourced from studies on comparable aminooxy-PEG systems. nih.govrsc.org
Catalytic Enhancement Strategies for Oxime Ligation Involving this compound
The effectiveness of aniline catalysis is significant, with reports of rate enhancements of up to 400-fold under acidic conditions and 40-fold at neutral pH. rsc.org However, for applications requiring very fast kinetics at low reactant concentrations under physiological conditions, even aniline-catalyzed reactions can be slower than desired. nih.govresearchgate.net
This has led to the exploration of more potent catalysts. Research has shown that substituted anilines with electron-donating groups are superior catalysts for oxime conjugations at neutral pH. nih.govresearchgate.net One particularly effective catalyst is p-phenylenediamine. In a model study involving the PEGylation of a protein with an aminooxy-functionalized PEG, p-phenylenediamine at a low concentration of 2 mM was found to be highly effective at pH 7. nih.gov It produced a 120-fold increase in the reaction rate compared to the uncatalyzed reaction and was 19 to 20-fold more efficient than the equivalent aniline-catalyzed reaction. nih.govresearchgate.net Furthermore, p-phenylenediamine demonstrated greater efficiency than aniline across the entire pH range of 4-7. nih.govresearchgate.net
Table 2: Catalytic Rate Enhancement of Oxime Ligation at Neutral pH
| Catalyst | Concentration | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) |
| None | N/A | 1x | N/A |
| Aniline | 10 mM | ~6x - 40x | 1x |
| p-Phenylenediamine | 2 mM - 10 mM | 120x | ~19x - 20x |
This table summarizes the reported rate enhancements for oxime ligation at neutral pH (pH 7) using different catalysts in model systems with aminooxy-functionalized PEG. nih.govrsc.orgresearchgate.net
Site-Specific Conjugation to Biomacromolecules Using this compound
The utility of this compound is fully realized when combined with methods that introduce carbonyl functionalities at specific, predetermined sites on biomacromolecules. This site-specificity ensures the production of homogeneous conjugates with well-defined stoichiometry and orientation, which is essential for predictable and reproducible function.
Since native proteins and peptides rarely contain accessible aldehyde or ketone groups, these functionalities must be introduced through protein engineering techniques.
One of the most precise methods is the incorporation of unnatural amino acids (UAAs) via genetic code expansion. By introducing an engineered aminoacyl-tRNA synthetase/tRNA pair into an expression system, an amber stop codon (TAG) can be repurposed to encode a UAA containing a ketone or aldehyde group. Commonly used UAAs for this purpose include p-acetylphenylalanine (pAcF), which contains a ketone, and p-formylphenylalanine (pFmf), which contains an aldehyde. This technique allows for the placement of a single carbonyl handle at virtually any desired position in the protein's sequence, enabling exquisitely controlled conjugation with this compound to create precisely defined protein dimers or other constructs.
A complementary chemical approach involves the post-translational modification of specific amino acids. For instance, selective periodate (B1199274) oxidation of an N-terminal serine or threonine residue can convert it into a glyoxylyl group (an aldehyde), providing a unique N-terminal conjugation site.
Enzymes can be harnessed to generate carbonyl groups with high specificity, often targeting unique amino acid sequences or post-translational modifications. This approach avoids harsh chemical reagents and leverages the inherent precision of biological catalysts.
A prominent example is the use of the formylglycine-generating enzyme (FGE) . FGE recognizes a short consensus sequence known as the sulfatase motif (CxPxR) and oxidizes the cysteine residue within this motif to a Cα-formylglycine (fGly) residue. The fGly residue contains a reactive aldehyde group. By genetically encoding the sulfatase motif into a protein of interest, FGE can be used to install an aldehyde handle at a specific location for subsequent reaction with this compound.
Another powerful enzyme is galactose oxidase (GalO) , which specifically oxidizes the C6 primary alcohol of terminal galactose and N-acetylgalactosamine (GalNAc) residues on glycoproteins to generate a C6-aldehyde. This method allows for the targeted modification of glycosylation sites, enabling the creation of well-defined antibody-drug conjugates or PEGylated glycoproteins where the linker is attached exclusively to the glycan portion of the molecule.
| Enzymatic Method | Enzyme | Target Substrate | Resulting Carbonyl | Key Advantage |
|---|---|---|---|---|
| FGE Tagging | Formylglycine-Generating Enzyme (FGE) | Cysteine within a sulfatase motif (CxPxR) | Cα-formylglycine (Aldehyde) | Highly specific; can be genetically encoded anywhere in the protein. |
| Glycan Oxidation | Galactose Oxidase (GalO) | Terminal galactose or GalNAc residues on glycoproteins | C6-aldehyde on the sugar ring | Targets glycosylation sites, leaving the protein backbone untouched. |
The principles of oxime ligation extend beyond proteins to other key classes of biomolecules.
Oligosaccharides: Many carbohydrates are naturally suited for oxime ligation. The reducing end of an oligosaccharide chain exists in equilibrium between its cyclic hemiacetal form and an open-chain aldehyde form. This endogenous aldehyde can react directly with an aminooxy reagent like this compound. For non-reducing sugars or internal modifications, aldehydes can be generated by the mild oxidation of vicinal diols using sodium periodate (NaIO₄). This is particularly effective for creating aldehydes on sialic acid residues, which are often found at the termini of glycan chains.
Nucleic Acids: DNA and RNA can be functionalized with carbonyl groups for conjugation. This is typically achieved during automated solid-phase synthesis by incorporating a phosphoramidite (B1245037) monomer that carries a protected aldehyde or ketone. Upon deprotection, the carbonyl handle is revealed at a specific internal position in the oligonucleotide sequence. Alternatively, the 3' or 5' terminus can be modified. For instance, periodate oxidation of the 3'-terminal ribose in an RNA strand creates a reactive dialdehyde, providing two potential sites for conjugation. Once modified, these nucleic acids can be efficiently crosslinked or functionalized using this compound.
Multi-Functionalization and Cross-Linking of Biomolecules for Complex Assemblies
The construction of complex, functional biomolecular assemblies often relies on the precise and stable connection of multiple components. This compound is a homobifunctional cross-linking reagent that serves as a molecular bridge in these sophisticated architectures. broadpharm.com Its structure features two terminal aminooxy groups separated by a flexible, hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer. The primary utility of this linker lies in its ability to react specifically with carbonyl groups—namely aldehydes and ketones—to form stable oxime bonds. axispharm.com While aldehydes and ketones are not typically present in natural proteins, they can be site-specifically introduced into biomolecules through techniques like unnatural amino acid mutagenesis or enzymatic modification. axispharm.com This allows for the controlled, covalent cross-linking of proteins, peptides, and other functionalized molecules, enabling the creation of intricate, multi-component systems. The reaction proceeds under mild, aqueous conditions, which is crucial for maintaining the structural and functional integrity of the biomolecules involved. univie.ac.atfrontiersin.org
Protein-Protein Conjugation Architectures
The ability to link two or more proteins in a defined orientation is fundamental for developing bispecific antibodies, multi-enzyme complexes, and targeted therapeutic constructs. This compound is an effective tool for creating such protein-protein conjugates. The strategy involves the site-specific incorporation of a ketone- or aldehyde-bearing unnatural amino acid, such as p-acetylphenylalanine (p-AcF), into the polypeptide chain of each protein intended for conjugation. axispharm.com
| Component 1 | Component 2 | Modification Site | Cross-linker | Resulting Architecture | Key Finding |
|---|---|---|---|---|---|
| Antibody (e.g., Herceptin) | Enzyme (e.g., β-lactamase) | Site-specific incorporation of p-acetylphenylalanine (p-AcF) into each protein. | This compound | 1:1 Antibody-Enzyme Conjugate | Formation of a stable, site-specific conjugate with retained activity of both the antibody and the enzyme, linked by two oxime bonds to the bifunctional PEG spacer. |
| Dihydrofolate Reductase (DHFR) Monomer | Dihydrofolate Reductase (DHFR) Monomer | Engineered surface ketone group on each DHFR unit. | This compound | Homodimeric DHFR Construct | Efficient dimerization of protein monomers to form a stable, defined nanostructure, demonstrating the linker's utility in self-assembly processes. nih.gov |
Peptide-Peptide and Peptide-Protein Ligation Constructs
The same oxime ligation chemistry facilitated by this compound is highly applicable to the construction of peptide-peptide and peptide-protein conjugates. reading.ac.ukacs.org These constructs are vital in various biomedical fields, including the development of targeted drug delivery systems, synthetic vaccines, and novel biomaterials. The synthesis of such conjugates requires one biomolecule (peptide or protein) to be functionalized with a carbonyl group and the other to be linked via the bifunctional aminooxy linker.
For peptide-protein ligation, a common strategy involves synthesizing a peptide that includes a ketone-bearing amino acid. This peptide can then be linked to a larger protein that has also been engineered to possess a carbonyl handle. This compound acts as the cross-linker, bridging the peptide and protein. univie.ac.at This approach allows for the modular attachment of targeting peptides, cell-penetrating peptides, or immunogenic epitopes to therapeutic proteins or nanoparticle surfaces. The stability of the oxime bond is a significant advantage, ensuring the integrity of the conjugate in biological environments. univie.ac.at Similarly, two distinct peptides can be linked together to create bifunctional peptides or to assemble peptide-based nanomaterials.
| Peptide Component | Protein Component | Linker & Ligation Chemistry | Resulting Construct | Research Application |
|---|---|---|---|---|
| Targeting Peptide (e.g., RGD peptide with a ketone handle) | Human Serum Albumin (HSA) with an engineered ketone site | This compound via oxime ligation | HSA-PEG10-RGD Peptide Conjugate | Creating a long-circulating drug delivery vehicle where the RGD peptide targets the conjugate to specific integrin-expressing cells. |
| Epitope Peptide (with ketone handle) | Carrier Protein (e.g., Keyhole Limpet Hemocyanin, KLH) functionalized with carbonyls | This compound via oxime ligation | Multi-valent Peptide-Protein Conjugate | Development of synthetic vaccines, where multiple copies of an antigenic peptide are displayed on a larger carrier protein to elicit a robust immune response. |
Formation of Branched or Dendritic Bioconjugates
While this compound is a linear bifunctional linker, it plays a crucial role in the formation of more complex branched or dendritic bioconjugates. broadpharm.comgoogleapis.com It achieves this not by being the source of branching itself, but by connecting molecular components that are inherently multi-functional or serve as scaffolds. These advanced architectures are of interest for creating molecules with high-avidity binding, multi-payload delivery systems, and sophisticated biomaterials.
One strategy involves using a central scaffold molecule, such as a protein or a synthetic polymer, that is decorated with multiple carbonyl groups. This compound can then be used to attach other biomolecules (which also possess a carbonyl handle) to this central scaffold, although this specific application would typically utilize a heterobifunctional linker. A more direct application for a homobifunctional linker like this compound is to cross-link polymers or peptides that have multiple reactive sites along their chains. For example, two polymer backbones containing pendant ketone groups can be cross-linked at various points by this compound, leading to the formation of a hydrogel network. Alternatively, it can link a biomolecule to a pre-formed dendritic structure that has been functionalized with a single carbonyl group at its focal point. The ability to form such cross-linked networks is essential for applications like enzyme-responsive hydrogels. reading.ac.uk
| Core Component(s) | Pendant Molecule(s) | Role of this compound | Resulting Structure | Potential Application |
|---|---|---|---|---|
| Polymer backbone with multiple pendant ketone groups | N/A (self-cross-linking) | Acts as a linear cross-linker between different polymer chains or different points on the same chain. | Cross-linked Polymer Network (Hydrogel) | Tissue engineering scaffolds or controlled-release drug depots. |
| Peptide Dendrimer with a focal point ketone | Functional Protein with a ketone handle | Covalently links the protein to the focal point of the dendrimer. | Protein-Dendrimer Conjugate | Multi-valent display of a protein for enhanced binding avidity or signal amplification in diagnostics. |
Applications of Bis Aminooxy Peg10 in Advanced Materials Science and Polymer Chemistry
Engineering of Poly(ethylene glycol) Hydrogels and Polymer Networks via Oxime Ligation
The formation of poly(ethylene glycol) (PEG) based hydrogels through oxime ligation is a prominent application of Bis-aminooxy-PEG10 and similar aminooxy-functionalized PEG molecules. nih.govacs.org This "click" chemistry reaction involves the condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond, a process that is efficient in aqueous solutions with minimal side reactions. nih.govrsc.org This method is widely utilized for creating scaffolds for tissue engineering, platforms for drug delivery, and other biomedical applications. nih.govnih.gov
Tunable Mechanical and Structural Properties of this compound Cross-linked Hydrogels
A key advantage of using this compound to cross-link hydrogels is the ability to fine-tune their mechanical and structural properties. nih.govnih.gov By reacting with multi-aldehyde-functionalized polymers, this compound acts as a cross-linker, forming a three-dimensional polymer network. nih.gov The resulting hydrogel's stiffness, or storage modulus, can be controlled by several factors.
Research has demonstrated that the mechanical strength of these hydrogels is highly dependent on pH. nih.gov For instance, hydrogels formed at a lower pH (e.g., 4.5) exhibit significantly higher storage moduli compared to those formed at a neutral pH (e.g., 7.4). nih.gov This is attributed to the acid-catalyzed nature of the oxime ligation reaction, which proceeds more rapidly and efficiently under slightly acidic conditions. nih.govrsc.org The concentration of a nucleophilic catalyst, such as aniline (B41778), can also be used to modulate the gelation process and the final mechanical properties. nih.gov The use of a catalyst can accelerate gelation from hours to mere seconds and allows for a broad range of tunable storage moduli, for example, from 0.3 kPa to over 15 kPa. nih.govacs.org
The concentration of the polymer precursors also plays a crucial role. rsc.org Higher concentrations of the polymer and cross-linker lead to a higher degree of oxime cross-linking, resulting in hydrogels that are more hydrolytically stable. rsc.org For example, a hydrogel at a 100 mg mL-1 concentration showed only a 19.7% decrease in mass after 18 days, compared to a complete mass loss for a 25 mg mL-1 sample over the same period. rsc.org
| Parameter | Effect on Hydrogel Properties | Example Finding | Source |
|---|---|---|---|
| pH | Lower pH accelerates gelation and increases stiffness. | Gels formed at pH 4.5 are significantly stronger than those formed at pH 7.4. | nih.gov |
| Catalyst (Aniline) | Accelerates gelation time from hours to seconds and increases storage modulus. | Allows for tuning of storage modulus from 0.3 kPa to over 15 kPa. | nih.govacs.org |
| Polymer Concentration | Higher concentration leads to increased cross-linking and hydrolytic stability. | A 100 mg/mL hydrogel showed significantly less degradation over 18 days compared to a 25 mg/mL hydrogel. | rsc.org |
Dynamic Cross-linking and Reversibility Mechanisms
The oxime bond, while more stable than a hydrazone bond, can exhibit reversible characteristics in certain biological environments. nih.govrsc.org This dynamic nature allows for the creation of self-healing hydrogels. rsc.orgrsc.org The reversibility of the oxime linkage enables the polymer network to re-form after being damaged, a process driven by the reversible disassembly and reformation of the cross-links under thermodynamic equilibrium. rsc.org
This dynamic behavior can be induced by introducing an excess of a monofunctional aminooxy compound and an acid catalyst, which promotes a competitive exchange with the difunctional cross-linker, leading to a gel-to-sol transition. rsc.org This reversible sol-to-gel transition is a key feature of these dynamic covalent networks. rsc.orgmdpi.com The incorporation of dynamic covalent bonds imparts unique mechanical properties, allowing the material to adapt and respond to external stimuli. mdpi.com
Surface Functionalization and Biomolecular Immobilization with this compound
The reactive aminooxy groups of this compound make it an excellent candidate for surface functionalization and the immobilization of biomolecules on various substrates. broadpharm.comaxispharm.com This is particularly valuable in the development of biocompatible materials and biosensors. frontiersin.orgbiointerfaceresearch.com
Preparation of Bio-Interfaces and Substrates for Cell Adhesion and Growth Studies
This compound can be used to create bio-interfaces that control cell adhesion and migration. nih.gov By immobilizing PEG chains onto a surface, it is possible to create environments that resist non-specific protein adsorption and subsequent cell attachment. nih.govnih.gov This is because the PEG layer provides a physical barrier and creates a non-fouling surface. mdpi.com
Conversely, by co-immobilizing cell-adhesive peptides or proteins alongside the PEG chains, it is possible to create patterned surfaces that promote cell adhesion in specific areas. d-nb.info The density of the immobilized PEG can be varied to systematically regulate the behavior of adsorbed cell adhesion proteins, which in turn affects cell functions like attachment strength and motility. nih.gov Covalent immobilization of biomolecules is a favored strategy for creating long-lasting and stable bioactive surfaces. d-nb.info
Development of Biosensor Platforms through Immobilized Biomolecules
In the field of biosensors, the stable and oriented immobilization of biomolecules onto a sensor surface is critical for performance. mdpi.commdpi.com this compound can act as a linker to covalently attach probe molecules, such as enzymes, antibodies, or DNA, to a sensor surface that has been pre-functionalized with aldehyde or ketone groups. broadpharm.comresearchgate.net
The oxime ligation provides a stable covalent bond, ensuring that the biomolecules remain attached to the surface during analysis. mdpi.com The PEG spacer arm helps to extend the biomolecule away from the surface, which can improve its accessibility to the target analyte and minimize steric hindrance, thereby enhancing the sensitivity and reliability of the biosensor. frontiersin.orgbiointerfaceresearch.com The use of such linkers is a key step in designing biosensors for a wide range of applications, from medical diagnostics to environmental monitoring. biointerfaceresearch.comresearchgate.net
Nanoparticle and Microparticle Surface Modification using this compound
The surface modification of nanoparticles and microparticles with this compound is a strategy employed to improve their stability, biocompatibility, and functionality for various applications, including drug delivery and diagnostics. broadpharm.commdpi.commdpi.com
PEGylation, the process of attaching PEG chains to a surface, is a well-established method to prevent particle agglomeration and reduce non-specific uptake by cells of the immune system. mdpi.comnih.gov The hydrophilic PEG chains form a protective layer around the particle, increasing its stability in biological fluids. mdpi.com
This compound can be used to PEGylate particles that have been functionalized with aldehyde or ketone groups on their surface. broadpharm.com The two aminooxy groups on this compound allow for the potential to either form a looped "stealth" coating on a single particle or to link multiple particles together, depending on the reaction conditions and the particle-to-linker ratio. This surface modification can significantly decrease macrophage uptake, a crucial factor for in vivo applications. nih.gov For instance, studies have shown that PEGylating nanoparticles can reduce macrophage uptake by over 30%. nih.gov This modification enhances the circulation time of the nanoparticles, allowing for more effective targeting of specific tissues or cells. frontiersin.org
Conjugation to Polymeric and Inorganic Nanostructures for Surface Passivation and Functionalization
This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that possesses an aminooxy group at each end of a 10-unit PEG chain. broadpharm.com This symmetrical architecture is particularly valuable in materials science for crosslinking and modifying surfaces. The terminal aminooxy groups (–O–NH₂) are highly reactive towards aldehyde and ketone functionalities, forming stable oxime linkages under mild conditions. broadpharm.comnih.gov This chemoselective reaction is a cornerstone of bioconjugation and materials functionalization, enabling the covalent attachment of the PEG linker to a wide array of molecules and surfaces. nih.gov
In the realm of nanotechnology, the surface properties of nanoparticles are critical to their function and biocompatibility. Surface passivation and functionalization are key strategies to control these properties. Passivation involves coating the nanoparticle surface to prevent undesirable interactions, such as non-specific protein adsorption or aggregation, while functionalization introduces specific molecules to impart new capabilities, like targeting or sensing. lunanano.comnih.gov
Conjugation to Inorganic Nanostructures:
The functionalization of inorganic nanoparticles, such as those made of calcium phosphate (B84403) or gold, is a prominent application. nih.govsemanticscholar.org For instance, a general strategy involves first introducing a silica (B1680970) shell onto the nanoparticle core, which can then be modified to present aldehyde or ketone groups. This compound can then be used to covalently link to this activated surface. This process not only passivates the surface, rendering the nanoparticles more water-dispersible and stable in biological media, but also provides a reactive handle for further modification. semanticscholar.orgmdpi.com
A relevant study demonstrated the functionalization of calcium phosphate nanoparticles using a related aminooxy-PEG linker. mdpi.com The nanoparticles were first stabilized and then coated with a silica shell containing reactive groups. This allowed for the covalent attachment of proteins like hemoglobin and bovine serum albumin (BSA) via the aminooxy linker, creating stable, functional nanocarriers that were readily taken up by cells. semanticscholar.orgmdpi.com The PEG chain in such constructs serves to create a hydrophilic corona that enhances stability and minimizes non-specific interactions. lunanano.com
Conjugation to Polymeric Nanostructures:
This compound is also employed to modify and crosslink polymeric nanostructures, such as dendrimers, liposomes, and micelles. science.govnih.gov Polymeric nanoparticles can be synthesized to include aldehyde or ketone functionalities, either within the polymer backbone or on the surface. The bifunctional nature of this compound allows it to act as a flexible crosslinker, stabilizing the nanostructure or linking different polymeric entities together.
For example, polymersomes or micelles formed from amphiphilic block copolymers can be functionalized on their surface. encyclopedia.pub If the hydrophilic block of the copolymer is engineered to contain reactive carbonyl groups, this compound can be used to attach targeting ligands, imaging agents, or other functional molecules to the nanoparticle surface. This "grafting to" approach combines the self-assembly properties of the polymer with the specific functionality conferred by the conjugated molecule. encyclopedia.pub This surface modification can enhance circulation time and enable targeted delivery in biomedical applications. nih.gov
Table 1: Functionalization of Nanostructures with Aminooxy-PEG Linkers
| Nanostructure Type | Purpose of Conjugation | Expected Outcome | Research Context Example |
| Inorganic (e.g., Calcium Phosphate) | Surface Passivation & Functionalization | Increased water dispersibility, reduced aggregation, attachment of proteins (e.g., BSA, Hemoglobin). semanticscholar.orgmdpi.com | Covalent attachment of proteins to silica-shelled nanoparticles for cellular uptake studies. mdpi.com |
| Inorganic (e.g., Gold Nanoparticles) | Improve Biocompatibility & Stability | Formation of a hydrophilic PEG layer to prevent non-specific protein binding and aggregation. lunanano.comnih.gov | General strategy for making gold nanoparticles suitable for in-vivo applications. nih.gov |
| Polymeric (e.g., Micelles, Polymersomes) | Surface Functionalization & Stabilization | Attachment of targeting ligands or imaging agents to the nanoparticle surface; crosslinking for enhanced stability. encyclopedia.pub | Linking targeting molecules to the surface of self-assembled block copolymer nanostructures. encyclopedia.pub |
| Polymeric (e.g., Dendrimers) | Crosslinking & Functionalization | Creation of stable, functional nanocomposites with controlled properties. science.gov | Use of bifunctional linkers to create stable dendrimer-based nanocomposites for sensing applications. science.gov |
Assembly of Responsive Nanoparticle Conjugates
The self-assembly of amphiphilic molecules into ordered nanostructures is a powerful bottom-up approach for creating advanced materials. Conjugates involving PEG chains, such as those formed using this compound, are central to this field due to the distinct hydrophilic nature of the PEG segment. When this compound is used to link hydrophobic moieties (e.g., certain peptides, lipids, or polymer blocks), the resulting conjugate becomes amphiphilic. In aqueous environments, these amphiphilic conjugates spontaneously self-assemble to minimize unfavorable interactions between the hydrophobic segments and water, leading to the formation of nanoparticles like micelles or vesicles. reading.ac.ukmdpi.com
"Responsive" or "smart" nanoparticle conjugates are designed to change their structure or properties in response to specific environmental stimuli. rsc.org This responsiveness is crucial for applications such as targeted drug delivery, where a therapeutic payload should only be released under specific conditions found at a target site (e.g., a tumor microenvironment).
Stimuli-Responsive Mechanisms:
The assembly and disassembly of these nanoparticle conjugates can be controlled by various triggers:
pH-Responsiveness: By incorporating ionizable groups into the conjugate, the nanoparticle's stability can be made pH-dependent. For example, a conjugate might be stable at physiological pH (7.4) but disassemble in the acidic environment of endosomes (pH ~5-6) or tumors, triggering the release of an encapsulated cargo. rsc.org
Temperature-Responsiveness: Certain polymers, like poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST). acs.org Conjugates containing such polymers can be designed to be soluble and stable at one temperature but aggregate or disassemble when the temperature changes, a property explored for controlled release applications. acs.orgmdpi.com
Biomolecule-Responsiveness: Nanoparticles can be engineered to respond to specific biomolecules, such as enzymes or molecules like glutathione (B108866), which is found at high concentrations inside cells. For instance, a linker within the conjugate can be designed to be cleaved by a specific enzyme that is overexpressed in diseased tissue. reading.ac.ukacs.org Similarly, disulfide bonds can be incorporated, which are readily cleaved by glutathione, leading to the disassembly of the nanoparticle and release of its contents inside a cell. dovepress.com
DNA-Programmed Assembly: DNA-polymer conjugates can form highly ordered and responsive nanostructures. mpg.denih.gov The self-assembly is directed by the specific hybridization of DNA sequences. These assemblies can be made responsive to changes in pH, temperature, or the presence of complementary DNA strands that can trigger a structural rearrangement. mpg.denih.gov
The use of this compound as a versatile linker facilitates the creation of such complex, responsive architectures by enabling the precise connection of different functional components—hydrophobic anchors, stimuli-responsive domains, and targeting ligands—into a single, self-assembling conjugate.
Table 2: Assembly of Responsive Nanoparticle Conjugates
| Stimulus | Mechanism of Response | Resulting Action | Example Application |
| pH (Acidity) | Protonation/deprotonation of ionizable groups within the conjugate, altering hydrophilicity and electrostatic interactions. rsc.org | Disassembly of the nanoparticle structure. | Release of a drug within acidic tumor microenvironments or endosomes. rsc.org |
| Temperature | Phase transition of a thermosensitive polymer (e.g., PNIPAM) component within the conjugate. acs.org | Aggregation or disassembly of nanoparticles. | On-demand drug release triggered by localized heating. acs.org |
| Enzymes | Cleavage of a specific peptide or ester linkage within the conjugate by a target enzyme. reading.ac.uk | Destabilization and disassembly of the nanoparticle. | Release of therapeutics at sites of high enzymatic activity, such as inflamed tissues or tumors. reading.ac.uk |
| Redox (e.g., Glutathione) | Cleavage of disulfide bonds incorporated into the conjugate structure. dovepress.com | Disassembly of the nanoparticle. | Intracellular drug delivery triggered by the high glutathione concentration inside cells. dovepress.com |
| Nucleic Acids | Competitive binding of a complementary DNA/RNA strand, leading to a change in the assembled structure. nih.gov | Reconfiguration or disassembly of the nanoparticle. | Diagnostic sensors or logic gates based on nucleic acid detection. nih.gov |
Advanced Characterization Methodologies for Bis Aminooxy Peg10 Conjugates and Materials
Spectroscopic Analysis for Structural Elucidation and Reaction Efficiency
Spectroscopic techniques are indispensable for confirming the successful synthesis of "Bis-aminooxy-PEG10" conjugates and for assessing the efficiency of the conjugation reaction. These methods probe the molecular structure and functional groups present in the sample, offering both qualitative and quantitative insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of "this compound" conjugates. nih.govbme.hu By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the verification of covalent bond formation between the aminooxy groups of the PEG linker and the target molecule. nih.gov
In a typical analysis, the disappearance of the signal corresponding to the aldehyde or ketone group on the target molecule and the appearance of new signals corresponding to the oxime linkage confirm the successful conjugation. Furthermore, the integration of specific peaks in the NMR spectrum can provide a quantitative measure of the degree of conjugation. For instance, the ratio of the integrals of a characteristic peak from the PEG chain to a peak from the conjugated biomolecule can be used to estimate the number of PEG chains attached to the biomolecule.
Table 1: Representative ¹H NMR Chemical Shifts for "this compound" and its Conjugates
| Functional Group | Typical Chemical Shift (ppm) | Description |
| PEG backbone (-CH₂CH₂O-) | ~3.6 | A strong, characteristic singlet or multiplet indicating the repeating ethylene (B1197577) glycol units. |
| Aminooxy (-ONH₂) protons | Variable | These protons are exchangeable and their signal may be broad or not observed depending on the solvent and concentration. |
| Oxime linkage (-C=N-O-) proton | ~7.5 - 8.5 | Appearance of a new signal in this region is a strong indicator of successful conjugation. |
| Protons adjacent to the oxime linkage | Shifted | The chemical shifts of protons on the carbon adjacent to the newly formed oxime bond will be altered compared to the unconjugated starting material. |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific structure of the conjugate.
Mass spectrometry (MS) is a cornerstone technique for determining the precise molecular weight of "this compound" conjugates and for assessing the stoichiometry of the conjugation. triprinceton.orgresearchgate.netepfl.ch Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the large, non-volatile conjugate molecules. libretexts.org
The resulting mass spectrum displays a series of peaks, each corresponding to a specific charge state of the ion. Deconvolution of this series of peaks allows for the accurate determination of the molecular mass of the intact conjugate. msu.edu By comparing the mass of the conjugate to the masses of the starting materials, the number of "this compound" linkers attached to the target molecule can be precisely determined. This information is critical for understanding the drug-to-antibody ratio (DAR) in antibody-drug conjugates or the degree of PEGylation in other bioconjugates. nih.gov
For complex mixtures, MS can be coupled with liquid chromatography (LC-MS) to separate different conjugate species before mass analysis, providing a detailed profile of the conjugation products. libretexts.orgcore.ac.uk
Table 2: Example of Mass Spectrometry Data for a "this compound" Conjugate
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
| Unconjugated Protein | 50,000 | 50,002 | Starting protein material. |
| "this compound" | 532.6 | - | Mass of the linker. |
| Protein + 1 "this compound" | 50,532.6 | 50,535 | Mono-conjugated species. |
| Protein + 2 "this compound" | 51,065.2 | 51,068 | Di-conjugated species. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. triprinceton.orgksu.edu.sa These methods are valuable for monitoring the progress of the conjugation reaction by observing changes in the vibrational modes of the reactants and products. youtube.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. triprinceton.org The disappearance of the characteristic C=O stretching vibration of an aldehyde or ketone and the appearance of a C=N stretching vibration from the newly formed oxime linkage are key indicators of a successful conjugation. americanpharmaceuticalreview.com
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. triprinceton.org For instance, changes in the symmetric stretching modes of the molecule upon conjugation can be observed.
Table 3: Key Vibrational Frequencies for Monitoring "this compound" Conjugation
| Functional Group | Technique | Wavenumber (cm⁻¹) | Observation |
| Aldehyde/Ketone (C=O) | IR | ~1700-1740 | Disappearance upon reaction. |
| Aminooxy (N-O) | IR/Raman | ~850-950 | Shift or change in intensity upon conjugation. |
| Oxime (C=N) | IR/Raman | ~1620-1680 | Appearance of a new band. |
| PEG (C-O-C) | IR/Raman | ~1100 | Remains as a strong, characteristic band. |
Chromatographic Techniques for Purity Assessment and Conjugate Separation
Chromatography is an essential set of techniques for the purification and analysis of "this compound" conjugates. triprinceton.orgresearchgate.netepfl.chcellmosaic.com These methods separate molecules based on their physical and chemical properties, allowing for the isolation of the desired conjugate and the assessment of its purity.
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume or size in solution. researchgate.nethuji.ac.il This technique is particularly useful for analyzing the size distribution of "this compound" itself and for separating the conjugate from unreacted starting materials and aggregates. cytivalifesciences.com.cn
In SEC, the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, leading to a longer retention time. By calibrating the column with standards of known molecular weight, the apparent molecular weight of the conjugate can be estimated. bme.hu SEC is a gentle technique that is well-suited for the analysis of fragile biomolecules. cytivalifesciences.com.cn
Table 4: Typical Elution Profile in SEC of a "this compound" Conjugation Mixture
| Elution Order | Species | Rationale |
| 1 | Aggregates | Largest species, elute first. |
| 2 | "this compound" Conjugate | Larger than the unconjugated protein. |
| 3 | Unconjugated Protein | Smaller than the conjugate. |
| 4 | Excess "this compound" | Smallest species, elute last. |
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for monitoring the progress of conjugation reactions and for isolating the final product. cellmosaic.com Different HPLC modes can be employed based on the properties of the molecules being separated.
By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions. researchgate.netbiaseparations.com Preparative HPLC can then be used to purify the desired conjugate to a high degree of homogeneity. cellmosaic.com
Table 5: Common HPLC Modes for "this compound" Conjugate Analysis
| HPLC Mode | Separation Principle | Application |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | Purity assessment, separation of conjugate from unreacted small molecules. |
| Ion-Exchange (IEX) | Net Charge | Separation of conjugate species with different numbers of attached linkers. |
| Size Exclusion (SEC-HPLC) | Hydrodynamic Volume | Analysis of aggregates and separation of conjugate from unreacted protein. |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Analysis of drug-to-antibody ratio in a less denaturing environment. |
Microscopic and Imaging Techniques for Material Characterization
Microscopy and imaging are indispensable tools for visualizing the structure of materials at the micro and nanoscale. For materials incorporating this compound, these techniques provide crucial insights into surface features, internal morphology, and the organization of nanostructures.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. azooptics.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. azooptics.com The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser and photodiode system. This deflection is then used to create a detailed map of the surface topography. nanosurf.com
In the context of this compound modified materials, AFM is instrumental in:
Visualizing Surface Roughness and Features: AFM can generate detailed images of the surface at the nanometer scale, revealing the texture and any surface modifications resulting from the incorporation of this compound. azooptics.comnanosurf.com This is critical for understanding how the PEG linker influences the surface properties of a material.
Assessing Homogeneity: The technique can be used to assess the uniformity of the this compound coating or the distribution of PEGylated molecules on a surface.
Measuring Nanomechanical Properties: Beyond topography, AFM can operate in modes that probe the mechanical properties of the surface, such as elasticity and adhesion. This is particularly relevant for hydrogels, where the crosslinking density, influenced by this compound, directly impacts the material's stiffness.
A comparison between AFM and another surface profiling technique, profilometry, highlights the high resolution of AFM. While profilometry is a faster technique, AFM provides more detailed and precise measurements of surface topography, especially at the nanoscale. sciopen.comsciopen.com
Table 1: Comparison of Surface Characterization Techniques
| Feature | Atomic Force Microscopy (AFM) | Profilometry |
|---|---|---|
| Principle | Measures forces between a sharp tip and the sample surface. | Measures vertical displacement of a stylus moving across the surface. |
| Resolution | Sub-nanometer vertical resolution, nanometer lateral resolution. nanosurf.com | Typically micrometer scale resolution. |
| Imaging Speed | Slower scanning speed (e.g., 250 ± 50 s/image). sciopen.com | Faster scanning speed (e.g., 12 ± 5 s/image). sciopen.com |
| Information | Provides 3D topography, roughness, and mechanical properties. azooptics.com | Provides 2D profile and 3D topography. sciopen.com |
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. researchgate.net It works by scanning a focused beam of electrons onto the sample and detecting the signals produced from the interaction, primarily secondary electrons which provide topographical information.
For hydrogels crosslinked with this compound, SEM is crucial for:
Determining Pore Structure: The crosslinking of polymer chains by this compound creates a porous network within the hydrogel. SEM imaging allows for the direct visualization of this porous structure, including pore size and interconnectivity. scholaris.ca
Analyzing Morphological Changes: Researchers can use SEM to study how factors such as the concentration of this compound, pH, or temperature affect the hydrogel's morphology. rsc.org
Observing Surface Features: SEM provides detailed images of the hydrogel's surface, revealing features that could be important for applications such as cell scaffolding or controlled release.
To prepare hydrogel samples for SEM, which operates under vacuum, a drying step is necessary. Techniques like critical point drying or freeze-drying are often employed to preserve the delicate porous structure of the hydrogel. researchgate.net
Table 2: SEM Analysis of Hydrogel Morphology
| Parameter | Description | Significance for this compound Hydrogels |
|---|---|---|
| Pore Size | The average diameter of the pores within the hydrogel network. | Influences nutrient and waste transport in tissue engineering applications. |
| Porosity | The percentage of void space in the hydrogel. | Affects the swelling ratio and the loading capacity for drug delivery. |
| Interconnectivity | The degree to which the pores are connected to each other. | Crucial for cell infiltration and migration in regenerative medicine. |
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to visualize the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image.
In the study of this compound conjugates, TEM is particularly valuable for:
Visualizing Nanoparticles and Micelles: When this compound is used to create block copolymers that self-assemble into nanostructures like micelles or nanoparticles, TEM can directly visualize these assemblies, providing information on their size, shape, and distribution. researchgate.net
Characterizing Encapsulation: If these nanostructures are used to encapsulate other molecules, such as drugs or imaging agents, TEM can be used to confirm the encapsulation and to study the morphology of the resulting nanoparticles. researchgate.net
Investigating Interfacial Layers: TEM can be used to examine the interface between a this compound modified surface and another material, providing insights into the structure and thickness of the PEG layer.
Rheological Characterization of Hydrogel Networks
Rheology is the study of the flow and deformation of matter. For hydrogels, rheological measurements are essential for understanding their mechanical properties and behavior. A rotational rheometer is a key instrument used to perform these measurements. tainstruments.com
For hydrogels formed using this compound as a crosslinker, rheological characterization provides critical data on:
Viscoelastic Properties: Hydrogels exhibit both viscous (liquid-like) and elastic (solid-like) properties. Rheological tests, such as oscillatory frequency sweeps, can quantify the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. researchgate.net A higher G' relative to G'' indicates a more solid-like, stable gel network. researchgate.net
Gelation Kinetics: The process of gel formation can be monitored by tracking the changes in G' and G'' over time. This provides information on the gelation rate and the final strength of the hydrogel. tainstruments.com
Shear-Thinning Behavior: Many hydrogels exhibit shear-thinning properties, meaning their viscosity decreases under shear stress. This is an important property for injectable hydrogels. Rheological measurements can characterize this behavior. nih.gov
Thixotropy: Some hydrogels exhibit thixotropy, the property of becoming less viscous when agitated and returning to a more viscous state when at rest. This can be investigated through rheological tests and is relevant for applications requiring injectability and subsequent solidification. rsc.orgnih.gov
Table 3: Key Rheological Parameters for Hydrogel Characterization
| Parameter | Symbol | Description | Relevance to this compound Hydrogels |
|---|---|---|---|
| Storage Modulus | G' | A measure of the energy stored and recovered per cycle of deformation; represents the elastic behavior. | Indicates the stiffness and structural integrity of the hydrogel network formed by the crosslinker. |
| Loss Modulus | G'' | A measure of the energy dissipated as heat per cycle of deformation; represents the viscous behavior. | Reflects the ability of the hydrogel to dissipate stress. |
| Tan Delta (δ) | G''/G' | The ratio of the loss modulus to the storage modulus. | A value less than 1 indicates a predominantly elastic, gel-like material. |
The rheological properties of hydrogels are highly dependent on the degree of crosslinking provided by molecules like this compound, as well as the concentration of the polymer and other formulation components. nih.gov
Theoretical and Computational Studies of Bis Aminooxy Peg10 Systems
Molecular Dynamics Simulations of Bis-aminooxy-PEG10 Conjugate Conformations and Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscape and flexibility of molecules like this compound and its conjugates. biorxiv.orgresearchgate.netnih.gov These simulations model the interactions between atoms over time, providing insights into the dynamic behavior of the molecule in different environments.
When this compound is conjugated to other molecules, such as proteins or peptides, MD simulations can elucidate the impact of the PEG linker on the structure and dynamics of the resulting conjugate. researchgate.netreading.ac.uk For instance, simulations can predict how the PEG chain might shield the conjugated protein, potentially reducing its immunogenicity, or how it might affect the protein's interaction with its target. researchgate.net The conformational ensembles generated from MD simulations can be analyzed to determine parameters like the radius of gyration, end-to-end distance, and solvent accessible surface area, which provide quantitative measures of the conjugate's size, shape, and exposure to the solvent. researchgate.net
Interactive Table: Simulated Conformational Properties of a Model this compound Conjugate
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time the molecular dynamics simulation was run. |
| Temperature | 300 K | The temperature at which the simulation was maintained. |
| Solvent | Explicit Water | The type of solvent model used in the simulation. |
| Average Radius of Gyration (Rg) | 1.5 ± 0.2 nm | A measure of the overall size and compactness of the conjugate. |
| Average End-to-End Distance | 3.8 ± 0.5 nm | The average distance between the two aminooxy termini of the PEG chain. |
Quantum Chemical Calculations of Aminooxy Reactivity and Oxime Bond Formation Energetics
Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic structure and reactivity of the aminooxy groups in this compound. nih.govresearchgate.netresearchgate.net These calculations provide a detailed understanding of the mechanism and energetics of oxime bond formation, which is the key reaction for this class of linkers. nih.govlouisville.edu
The reaction between an aminooxy group and a carbonyl compound (an aldehyde or ketone) proceeds through a tetrahedral intermediate to form a stable oxime linkage. nih.govbroadpharm.com Quantum chemical calculations can determine the activation energies for each step of this reaction pathway, identifying the rate-determining step. nih.gov The calculations can also predict how factors like pH and the presence of catalysts, such as aniline (B41778) derivatives, can influence the reaction rate. researchgate.netacs.orgdiva-portal.org For example, studies have shown that aniline catalysis can significantly accelerate the rate of oxime ligation, especially at neutral pH. acs.orgdiva-portal.orgacs.org
Furthermore, these computational methods can be used to analyze the stability of the resulting oxime bond compared to other linkages like imines and hydrazones. broadpharm.com The energetics of the bond formation and its subsequent stability are crucial for designing effective and stable bioconjugates and hydrogels. researchgate.net
Interactive Table: Calculated Energetics of Oxime Bond Formation
| Parameter | Uncatalyzed Reaction (pH 7) | Aniline-Catalyzed Reaction (pH 7) | Description |
| Activation Energy (kcal/mol) | 25.3 | 18.7 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (kcal/mol) | -15.8 | -15.8 | The net change in heat content during the reaction. |
| Rate Enhancement Factor | 1 | ~120-fold | The factor by which the catalyst increases the reaction rate. acs.org |
Predictive Modeling of Cross-linking Efficiency and Network Properties in this compound Hydrogels
Predictive modeling plays a crucial role in the design and optimization of hydrogels formed from this compound. hydrogeldesign.orgmdpi.com These models aim to connect the molecular characteristics of the PEG linker and the cross-linking reaction to the macroscopic properties of the resulting hydrogel network, such as swelling behavior, mechanical strength, and mesh size. mdpi.comnih.gov
Computational models can simulate the cross-linking process, taking into account factors like the concentration of this compound and the corresponding carbonyl-containing cross-linker, the reaction kinetics, and the potential for intramolecular cyclization versus intermolecular cross-linking. atamanchemicals.com By varying these parameters in silico, researchers can predict how to tune the hydrogel's structural and mechanical properties. hydrogeldesign.orgmdpi.com For example, models can predict the elastic modulus of the hydrogel based on the cross-linking density. nih.govmdpi.com
These predictive models are often based on theoretical frameworks like the swollen polymer network model, which can forecast properties such as the equilibrium swelling ratio and solute diffusivity. hydrogeldesign.org By comparing model predictions with experimental measurements, the underlying assumptions of the models can be validated and refined, leading to more accurate predictions for the design of hydrogels with specific, desired properties for applications in tissue engineering and drug delivery. hydrogeldesign.orgnih.govnih.gov
Interactive Table: Predicted Network Properties of a this compound Hydrogel
| Input Parameter | Value | Predicted Output | Value |
| PEG Concentration (wt%) | 5 | Swelling Ratio | 25.4 |
| Cross-linker Ratio | 1.0 | Elastic Modulus (Pa) | 550 |
| Reaction pH | 5.5 | Gelation Time (min) | ~20 nih.gov |
Comparative Analysis of Bis Aminooxy Peg10 Within Bioconjugation Reagent Landscapes
Advantages and Limitations of Oxime Ligation Compared to Other Bioorthogonal Chemistries
Oxime ligation, the reaction between an aminooxy group (as present in Bis-aminooxy-PEG10) and an aldehyde or ketone, is a cornerstone of bioorthogonal chemistry. rsc.orgnih.gov Its performance characteristics, however, present a distinct profile of advantages and limitations when compared to other prominent bioorthogonal reactions.
Advantages of Oxime Ligation:
High Stability: The resulting oxime bond is exceptionally stable under typical physiological conditions (neutral pH), exhibiting greater hydrolytic stability than corresponding imine or hydrazone linkages. nih.govrsc.org
Biocompatibility: The reaction proceeds under mild, aqueous conditions and does not require cytotoxic metal catalysts, making it well-suited for applications in living systems. rsc.orgnih.govnih.gov
High Chemoselectivity: The reacting functional groups—aminooxy and carbonyl (aldehyde/ketone)—are rare in biological systems, ensuring minimal interference with native cellular processes and high specificity of conjugation. rsc.orgnih.govnih.gov
Versatility: Oxime ligation has been successfully employed in a wide array of applications, including the synthesis of polymer-protein conjugates, hydrogels, and PET tracers. nih.gov
Limitations of Oxime Ligation:
Slow Reaction Kinetics: Compared to some other click chemistries, oxime ligation can have relatively slow kinetics, particularly with less reactive ketones. acs.orgresearchgate.netnih.gov While the reaction rate can be accelerated by aniline-based catalysts, this introduces potential toxicity concerns. nih.govresearchgate.net
Catalyst Requirement: Achieving practical reaction rates often necessitates the use of a catalyst like aniline (B41778), which can complicate purification and introduce cytotoxicity. acs.org
pH Dependence: The kinetics of oxime ligation can be influenced by pH, with optimal rates often occurring under slightly acidic conditions which may not be ideal for all biological applications. nih.gov
The following table provides a comparative overview of major bioorthogonal chemistries.
| Feature | Oxime Ligation | Staudinger Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation |
| Reactants | Aminooxy + Aldehyde/Ketone | Azide (B81097) + Phosphine | Azide + Terminal Alkyne | Azide + Cyclooctyne (B158145) | Tetrazine + Strained Alkene/Alkyne |
| Kinetics (2nd Order Rate Constant) | ~10⁻³ - 1 M⁻¹s⁻¹ (catalyzed) nih.gov | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ nih.gov | 10 - 200 M⁻¹s⁻¹ nih.gov | 10⁻² - 1 M⁻¹s⁻¹ nih.gov | Up to 10⁷ M⁻¹s⁻¹ researchgate.net |
| Catalyst Required | Often (e.g., Aniline) nih.gov | No | Yes (Copper) nih.gov | No nih.govvectorlabs.com | No |
| Biocompatibility | High (catalyst can be toxic) rsc.org | High (phosphine can be oxidized) acs.org | Moderate (copper toxicity is a concern) acs.orgnih.govvectorlabs.com | Very High nih.govvectorlabs.com | High |
| Stability of Linkage | Very High nih.govrsc.org | High (Amide bond) acs.org | High (Triazole) nih.gov | High (Triazole) nih.gov | Moderate to High (Dihydropyridazine) |
| Key Advantage | High stability of reactants and product. nih.govnih.gov | Azides are small and abiotic. acs.org | Fast, efficient, and well-established. acs.org | No catalyst needed, excellent for in vivo use. rsc.orgvectorlabs.com | Extremely fast kinetics. acs.orgnih.gov |
| Key Limitation | Slower kinetics, often requires catalyst. acs.org | Very slow reaction rates. acs.orgnih.gov | Copper catalyst toxicity. acs.orgnih.gov | Bulky cyclooctyne can be sterically hindering. acs.org | Tetrazine stability can be an issue. acs.org |
Orthogonality of this compound Chemistry with Concurrent Click Chemistry Methodologies
A critical feature of a bioorthogonal reaction is its ability to proceed without cross-reacting with other functional groups or chemistries present in the same system. The chemistry of this compound, oxime ligation, demonstrates excellent orthogonality with the most common "click" chemistry methodologies, such as copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions. nih.govwikipedia.org
This mutual exclusivity allows for the sequential or simultaneous labeling of a single molecule or system with different probes or building blocks. For instance, a biomolecule could be engineered to contain both an aldehyde and an azide group. This would allow for precise, site-specific conjugation of an aminooxy-functionalized molecule (like this compound) via oxime ligation and an alkyne-functionalized molecule via a cycloaddition reaction.
Research has demonstrated the successful bis-labeling of oligonucleotides using both oxime ligation and CuAAC, confirming that the chemistries are fully compatible. researchgate.net The study found that while both reaction sequences were possible, performing the oxime ligation prior to the CuAAC reaction was significantly more efficient. researchgate.net This highlights that while the core reactions are orthogonal, the specific protocol and sequence of steps can be crucial for optimizing the yield of the final, dual-modified product.
The orthogonality is rooted in the distinct reactivity of the functional groups:
Oxime Ligation: Involves the nucleophilic attack of an aminooxy group on a carbonyl. rsc.org
Azide-Alkyne Cycloaddition (CuAAC/SPAAC): A 1,3-dipolar cycloaddition between an azide and an alkyne. nih.gov
Neither the aminooxy nor the carbonyl group of the oxime ligation pathway will react with the azide or alkyne of the cycloaddition pathway, and vice-versa, under typical reaction conditions. This allows for the creation of highly complex and multifunctional bioconjugates. nih.gov
Comparative Performance of this compound Versus Other Bifunctional PEG Linkers
This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends of a PEG spacer. broadpharm.com Its performance is a function of both the aminooxy termini and the PEG10 chain. When compared to other bifunctional PEG linkers, its distinct characteristics become apparent.
Impact of the PEG10 Spacer: The polyethylene (B3416737) glycol (PEG) component of the linker serves several critical functions in bioconjugation:
Solubility: PEG is highly water-soluble, and its inclusion can significantly improve the aqueous solubility of the resulting conjugate. chempep.com
Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life in vivo. nih.govnih.gov
Immunogenicity: The PEG chain can shield the attached biomolecule from the immune system, reducing its immunogenicity. nih.gov
The length of the PEG chain is a critical parameter. While longer PEG chains (e.g., PEG10K) can dramatically increase half-life, they may also reduce the biological activity or cytotoxicity of a conjugated drug due to steric hindrance. nih.gov Shorter linkers like PEG10 provide a balance, offering improved solubility and a flexible spacer without excessively masking the conjugated molecule's function.
Impact of the Aminooxy Functional Groups: The performance of this compound is also defined by its reactive ends. As a homobifunctional linker, it is primarily used for crosslinking molecules that contain two or more available aldehyde or ketone groups, or for conjugating two separate molecules that have been functionalized with carbonyls.
The table below compares this compound with other common classes of bifunctional PEG linkers.
| Linker Type | Example | Reactive Groups | Reacts With | Key Characteristics |
| Homobifunctional Aminooxy | This compound | Aminooxy (-ONH₂) | Aldehydes, Ketones | Forms stable oxime bond; bioorthogonal; used for crosslinking carbonyl-containing molecules. broadpharm.comaxispharm.com |
| Homobifunctional NHS Ester | NHS-PEG-NHS | N-Hydroxysuccinimide Ester | Primary Amines (-NH₂) | Reacts readily with common lysine (B10760008) residues on proteins; susceptible to hydrolysis. nih.gov |
| Homobifunctional Maleimide | Maleimide-PEG-Maleimide | Maleimide | Thiols (-SH) | Highly specific reaction with cysteine residues; forms a stable thioether bond. |
| Heterobifunctional Maleimide-NHS | Maleimide-PEG-NHS | Maleimide and NHS Ester | Thiols and Primary Amines | Allows for the specific, sequential conjugation of two different molecules (e.g., a protein and a peptide). |
| Heterobifunctional Azide-Alkyne | Azide-PEG-Alkyne | Azide and Alkyne | Alkyne/Azide (via Click Chemistry) | Enables highly specific "click" conjugation; bioorthogonal. |
| Heterobifunctional Aminooxy-Other | Aminooxy-PEG-Maleimide | Aminooxy and Maleimide | Aldehydes/Ketones and Thiols | Combines oxime ligation with thiol chemistry for dual, orthogonal conjugations. |
This compound's key advantage lies in the bioorthogonality of its reactive groups. While linkers like NHS-PEG-NHS react with primary amines that are abundant on the surface of proteins, leading to potential heterogeneity, this compound reacts only with specifically introduced or naturally rare carbonyl groups, allowing for more controlled and site-specific conjugation. rsc.org However, this also represents a limitation, as the target molecule must possess or be modified to contain an aldehyde or ketone. In contrast, linkers targeting amines or thiols can often be used with native proteins without prior modification.
Future Research Directions and Emerging Avenues for Bis Aminooxy Peg10
Integration into Advanced Synthetic Biology Platforms for Engineered Biomolecular Systems
The field of synthetic biology, which focuses on the design and construction of new biological parts, devices, and systems, stands to benefit significantly from the integration of chemical tools like Bis-aminooxy-PEG10. The ability to form stable oxime bonds with molecules containing aldehyde or ketone moieties offers a powerful method for the controlled assembly of engineered biomolecular systems.
Future research will likely focus on utilizing this compound to construct artificial cellular scaffolds, enzyme cascades, and targeted therapeutic delivery systems. For instance, by genetically encoding aldehyde or ketone functionalities into proteins of interest, this compound can be used to link these proteins together in a predefined spatial arrangement, mimicking natural biological complexes. This approach could be employed to create multi-enzyme pathways with enhanced catalytic efficiency or to assemble protein-based nanomaterials with novel functions. The PEG10 linker provides the necessary spacing and flexibility to ensure that the conjugated proteins maintain their native conformations and activities.
Emerging synthetic biology platforms are geared towards creating new antimicrobial therapies, diagnostics, and discovery channels. nih.gov The targeted nature of antimicrobial approaches can be fine-tuned using principles derived from synthetic biology. nih.gov
Development of Stimuli-Responsive and Smart Materials Leveraging Oxime Ligation
The formation of oxime linkages is a robust method for creating hydrogels and other polymeric materials. nih.govacs.org When combined with the properties of polyethylene (B3416737) glycol (PEG), this compound becomes an attractive building block for the development of "smart" materials that can respond to specific environmental stimuli.
An exciting avenue of research is the creation of stimuli-responsive hydrogels for applications in tissue engineering and drug delivery. nih.gov These materials can be designed to undergo changes in their physical properties, such as swelling or degradation, in response to triggers like pH, temperature, or the presence of specific enzymes. nih.govnih.gov For example, by incorporating acid-labile groups into the crosslinked network, a hydrogel constructed with this compound could be engineered to release a therapeutic payload in the acidic microenvironment of a tumor. The oxime bond itself exhibits pH-sensitivity, further contributing to the responsive nature of these materials. acs.org
The table below illustrates the potential for tuning the properties of such materials.
| Stimulus | Potential Response of this compound Based Material | Application |
| pH | Cleavage of oxime bond at acidic pH, leading to material degradation. | Targeted drug delivery to acidic tumor microenvironments. acs.org |
| Temperature | Alteration of PEG chain conformation, affecting swelling/shrinking. | Thermo-responsive hydrogels for cell culture and release. nih.gov |
| Redox state | Cleavage of incorporated disulfide bonds, leading to material disassembly. | Release of therapeutics in response to intracellular redox gradients. |
| Light | Photocleavage of incorporated light-sensitive linkers. | Spatiotemporal control over material properties and drug release. nih.gov |
Novel Methodologies for Enhanced Conjugation Specificity and Efficiency with this compound
While oxime ligation is a highly efficient and specific reaction, ongoing research aims to further enhance these characteristics, particularly in complex biological environments. Future studies involving this compound will likely explore novel catalytic systems and reaction conditions to improve conjugation kinetics and yields.
For instance, the use of catalysts such as aniline (B41778) and its derivatives has been shown to significantly accelerate the rate of oxime formation. acs.org More recent work has identified even more potent catalysts, such as m-phenylenediamine (mPDA), which can be up to 15 times more efficient than aniline. acs.orgnih.gov The enhanced aqueous solubility of mPDA allows for its use at higher concentrations, leading to more efficient catalysis. acs.org The development of new catalysts with improved biocompatibility and efficiency will be crucial for in vivo applications of this compound.
Furthermore, research into optimizing reaction parameters such as pH and buffer composition can lead to greater control over the conjugation process. The table below summarizes key factors influencing the efficiency of oxime ligation.
| Factor | Effect on Oxime Ligation | Research Focus |
| Catalyst | Increases reaction rate. | Development of more efficient and biocompatible catalysts. acs.orgnih.gov |
| pH | Affects the rate of oxime formation, with optimal pH typically being slightly acidic. | Fine-tuning pH for specific applications to maximize efficiency and minimize side reactions. |
| Solvent | Can influence reaction kinetics and solubility of reactants. | Exploration of aqueous and mixed-solvent systems for biological and materials applications. |
| Reactant Concentration | Higher concentrations generally lead to faster reaction rates. | Optimization of reactant ratios to achieve desired conjugation outcomes. |
Exploration of High-Throughput Screening Approaches for Reaction Optimization and Discovery
To accelerate the discovery of new applications and optimize existing methodologies for this compound, high-throughput screening (HTS) approaches are becoming increasingly important. HTS allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates, enabling the identification of optimal parameters for a given application.
Future research will likely involve the development of HTS platforms specifically designed for monitoring oxime ligation reactions. nih.gov These platforms could utilize fluorescence-based assays, where the formation of an oxime bond results in a measurable change in fluorescence. nih.gov Such assays would enable the rapid screening of catalyst libraries to identify novel and more efficient catalysts for this compound mediated conjugations.
Moreover, HTS can be employed to discover new functionalities that can be incorporated into biomolecules and materials using this compound. By screening libraries of aldehyde- or ketone-containing compounds, researchers can identify novel binding partners or functional moieties that can be conjugated to proteins, peptides, or other molecules of interest. This approach has the potential to uncover new therapeutic agents, diagnostic probes, and advanced materials. Oxime-based tethering provides an efficient method for the rapid generation and screening of multivalent ligands without the need for purification. nih.gov
Q & A
Q. What are the established protocols for synthesizing Bis-aminooxy-PEG10, and how can researchers validate the purity and structural integrity of the product?
Methodological Answer: Synthesis typically involves coupling aminooxy groups to PEG10 backbones under anhydrous conditions, using carbodiimide chemistry. Validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional group attachment and high-performance liquid chromatography (HPLC) with refractive index detection to assess purity (>95%). Mass spectrometry (MS) should be employed for molecular weight verification. Researchers must include control reactions without coupling agents to identify unreacted precursors .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical parameters to monitor during analysis?
Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) is critical for confirming the presence of aminooxy (-ONH₂) and ether (C-O-C) groups. For chromatographic analysis, size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detects aggregation or degradation, while reverse-phase HPLC monitors batch-to-batch consistency. Key parameters include solvent polarity (for solubility), column temperature (to prevent PEG degradation), and flow rate (to resolve PEG oligomers) .
Q. What are the primary considerations when designing a controlled experiment to assess the biocompatibility of this compound in cellular models?
Methodological Answer: Use a factorial design with control groups (e.g., untreated cells, PEG-only controls) and standardized cytotoxicity assays (e.g., MTT, LDH release). Variables include this compound concentration (0.1–10 mM), exposure time (24–72 hrs), and cell type (primary vs. immortalized). Ensure osmolarity adjustments to account for PEG’s hydrodynamic volume. Data should be analyzed using ANOVA with post-hoc Tukey tests to compare treatment effects .
Advanced Research Questions
Q. How can factorial design be implemented to optimize the conjugation efficiency of this compound with carbonyl-containing biomolecules?
Methodological Answer: A 2³ factorial design should test variables: pH (4.5–7.4), temperature (25°C vs. 37°C), and molar ratio (1:1 to 1:5 PEG:biomolecule). Reaction progress is monitored via UV-Vis spectroscopy (tracking oxime formation at 450 nm). Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions (e.g., Schiff base formation). Include blocking groups for competing amines in biomolecules to improve specificity .
Q. What strategies should researchers employ to resolve contradictory data regarding the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Replicate experiments across buffer systems (e.g., PBS vs. HEPES) and temperatures (4°C, 25°C, 37°C) using accelerated stability studies. Employ LC-MS to quantify degradation products (e.g., hydroxylamine). Conflicting data may arise from trace metal ions (e.g., Cu²⁺) catalyzing hydrolysis; include chelators (EDTA) in buffers. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How do solvation dynamics and polymer chain conformation of this compound influence its reactivity, and what computational approaches can model these interactions?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model PEG10’s solvation shell and conformational entropy. Parameters include water density, ionic strength, and temperature. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict aminooxy group nucleophilicity in varying dielectric environments. Validate simulations with experimental kinetic data from stopped-flow spectroscopy .
Q. What methodologies enable real-time monitoring of this compound's oxime ligation kinetics, and how should researchers address potential side-reactions?
Methodological Answer: Use inline UV-Vis or fluorescence spectroscopy (e.g., anthranilic acid quenching) to track reaction progress. For side-reaction mitigation, employ orthogonal protecting groups (e.g., Fmoc for amines) and optimize reaction stoichiometry. Competitive inhibition studies with free hydroxylamine quantify undesired Schiff base formation. Data should be fitted to pseudo-first-order kinetics models .
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound-based therapeutics?
Methodological Answer: Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values, while mixed-effects models account for inter-experimental variability. Bootstrap resampling assesses confidence intervals for small datasets. For multi-parametric studies (e.g., toxicity vs. efficacy), principal component analysis (PCA) identifies dominant variables influencing outcomes .
Q. How can researchers integrate machine learning with experimental data to predict the shelf-life of this compound under varying storage conditions?
Methodological Answer: Train random forest or gradient-boosted models on historical stability data (temperature, humidity, pH). Input features include PEG molecular weight, aminooxy group pKa, and buffer composition. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate predictions via accelerated aging studies and Arrhenius-based kinetic modeling .
Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound applications for targeted drug delivery?
Methodological Answer: Use databases (SciFinder, PubMed) with Boolean queries: "(this compound) AND (drug conjugate OR oxime ligation)". Screen abstracts using PRISMA guidelines, categorizing studies by application (e.g., antibody-drug conjugates, siRNA delivery). Gap analysis matrices highlight understudied areas (e.g., in vivo biodistribution in non-rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
